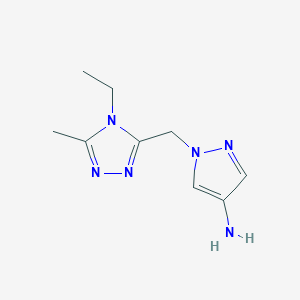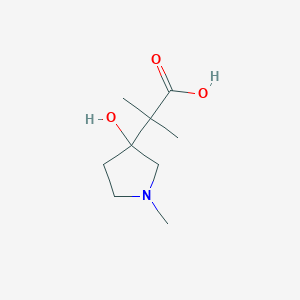
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Hydroxylation: The next step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be done using an oxidizing agent such as hydrogen peroxide or a peracid.
Methylation: The methyl group at the 1-position of the pyrrolidine ring can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The final step involves the introduction of the carboxyl group at the 2-position of the pyrrolidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)propanoic acid: Lacks the methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-ethylpropanoic acid: Has an ethyl group instead of a methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylbutanoic acid: Has a butanoic acid group instead of a propanoic acid group.
Uniqueness
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the pyrrolidine ring
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2-(3-hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)4-5-10(3)6-9/h13H,4-6H2,1-3H3,(H,11,12) |
InChIキー |
UZPWHLXPPOEZAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)C1(CCN(C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


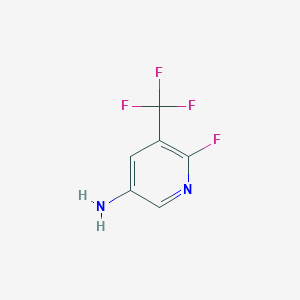
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
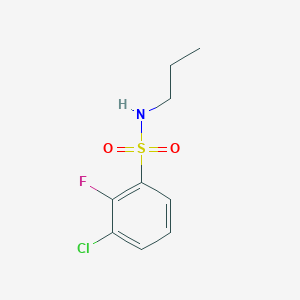
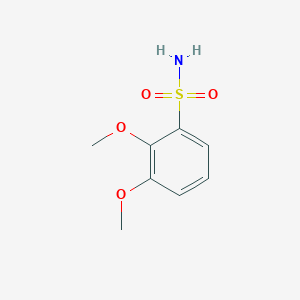

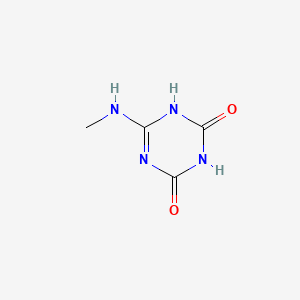

![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
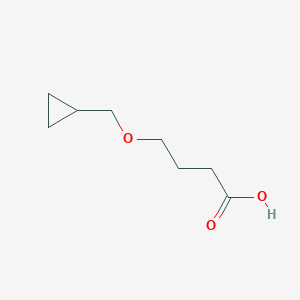
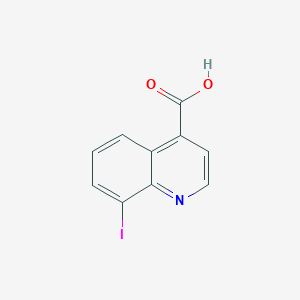
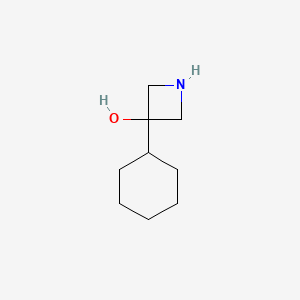

![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
